molecular formula C10H13N3OS2 B6053884 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6053884
M. Wt: 255.4 g/mol
InChI Key: CTVAIRYXTDTARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiol-containing triazole derivative, which makes it a promising candidate for various biological studies. In

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is its ease of synthesis. This compound can be synthesized in good to excellent yields using a simple synthetic route, making it readily available for scientific research. Additionally, its potent biological activities make it a promising candidate for various biological studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain biological assays. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets. Another direction is the development of novel derivatives with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Its ease of synthesis and unique structure make it a promising candidate for various scientific research applications. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-thiophenecarboxaldehyde with 2-methoxyethylamine and sodium azide, followed by the reduction of the resulting azide with hydrogen sulfide. This synthetic route has been reported to yield the desired compound in good to excellent yields.

Scientific Research Applications

The unique structure of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol makes it a promising candidate for various scientific research applications. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.

properties

IUPAC Name

4-(2-methoxyethyl)-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS2/c1-7-5-8(6-16-7)9-11-12-10(15)13(9)3-4-14-2/h5-6H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVAIRYXTDTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NNC(=S)N2CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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